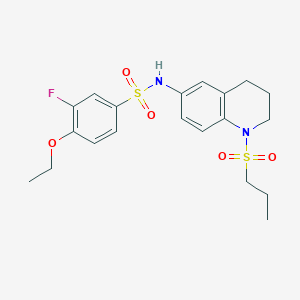

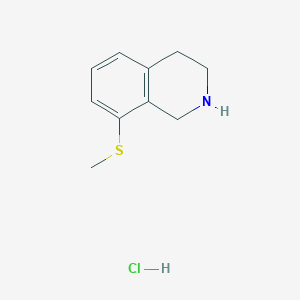

![molecular formula C11H8F3NO B2940149 1-[4-(三氟甲氧基)苯基]-1H-吡咯 CAS No. 259269-58-4](/img/structure/B2940149.png)

1-[4-(三氟甲氧基)苯基]-1H-吡咯

描述

The compound “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” belongs to the class of organic compounds known as pyrroles. Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .

Synthesis Analysis

While specific synthesis methods for “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” were not found, pyrroles can generally be synthesized using the Paal-Knorr Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters .科学研究应用

铁中心的电化学性质和相互交流:已经对二亚铁茂基-1-苯基-1H-吡咯,包括它们的电子相互作用,进行了研究。例如,2,5-二亚铁茂基-1-苯基-1H-吡咯和 2,3,4,5-四亚铁茂基-1-苯基-1H-吡咯显示出显着的电化学性质,具有较高的 ΔE1/2 值和还原电位。这些化合物是吡咯核心系统内显着电子离域的例子,突出了它们在电子应用中的潜力 (Hildebrandt,Schaarschmidt,& Lang,2011)。

碳钢的缓蚀:1H-吡咯-2,5-二酮衍生物,包括 1-苯基-1H-吡咯-2,5-二酮,已显示出作为盐酸介质中碳钢的缓蚀剂的有效性。它们的抑制效率随浓度增加而增加,证明了它们在材料科学和工程中的实际应用 (Zarrouk 等人,2015)。

生物传感器开发:已经探索了使用吡咯衍生物开发生物传感器。例如,吡咯和二茂铁羧酸盐改性的吡咯共聚物被用于制造无介体电化学生物传感器,用于估计葡萄糖浓度。这说明了吡咯衍生物在生化和医疗传感器技术中的潜力 (Palomera 等人,2011)。

有机合成和分子功能化:吡咯衍生物已用于有机合成,为 1-苯基吡咯衍生物的功能化提供了新方法。这些涉及区域选择性单溴化、双溴化和三溴化的过程已经导致了新的多功能化吡咯衍生物的产生,这对于推进有机化学和材料科学非常重要 (Faigl 等人,2012)。

光致发光性质:某些吡咯衍生物表现出光致发光性质。例如,2,3,4,5-四苯基-1H-吡咯表现出双态发光机制,这对于在光电子学和光子学中的应用是有利的 (Lei 等人,2018)。

作用机制

Target of Action

It’s known that this compound is used in the synthesis of polydithienylpyrroles . These polymers have been studied for their electrochromic behaviors .

Mode of Action

It’s known that the introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the homo and lumo energy levels of these polymers .

Biochemical Pathways

The compound’s role in the synthesis of polydithienylpyrroles suggests it may influence the pathways related to electrochromic behaviors .

Result of Action

It’s known that polydithienylpyrroles synthesized using this compound can display various colors from reduced to oxidized states .

Action Environment

The electrochromic behaviors of the resulting polymers suggest that factors such as applied potential could influence the compound’s action .

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that the trifluoromethoxy group can influence the electron distribution in the molecule, potentially affecting its interactions with enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is hypothesized that the compound may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression .

属性

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)16-10-5-3-9(4-6-10)15-7-1-2-8-15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGWSGFNZMAYJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine](/img/structure/B2940067.png)

![3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2940074.png)

![2-phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone](/img/structure/B2940077.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2940081.png)

![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B2940084.png)

![hexahydro-1H-cyclopenta[c]thiophen-5-one](/img/structure/B2940086.png)

![[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B2940087.png)